(2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid
Description
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-[(1-methyl-2-oxopyridine-4-carbonyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-4-8(2)11(13(18)19)14-12(17)9-5-6-15(3)10(16)7-9/h5-8,11H,4H2,1-3H3,(H,14,17)(H,18,19)/t8-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYDCVRECMUTNY-KWQFWETISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC(=O)N(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CC(=O)N(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Chemical Formula: C₁₃H₁₈N₂O₃
Molecular Weight: 250.29 g/mol
IUPAC Name: this compound
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular energy metabolism.
- Receptor Interaction : The compound may interact with various receptors, influencing signal transduction pathways that modulate physiological responses.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, which could protect cells from oxidative stress.
1. Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate its potential as a therapeutic agent in treating infections.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various experimental models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby mitigating inflammatory responses.
3. Neuroprotective Effects
Research has suggested neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may help in reducing neuronal apoptosis and promoting cell survival under stress conditions.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of the compound against clinical isolates of bacteria. Results indicated significant inhibitory effects comparable to standard antibiotics .
- Inflammation Model Study : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a marked decrease in paw swelling and inflammatory markers .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid exhibit significant anticancer activity. For instance, derivatives of dihydropyridine have been studied for their ability to induce apoptosis in cancer cells by modulating various signaling pathways. The incorporation of the formamido group may enhance the compound's efficacy by improving its interaction with biological targets.
Neuroprotective Effects
The dihydropyridine moiety is known for its neuroprotective properties. Compounds containing this structure have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. Studies suggest that this compound could be developed into a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, the formamido group can serve as a pharmacophore that interacts with enzyme active sites, leading to inhibition of their activity. This characteristic is particularly relevant in the development of drugs targeting metabolic disorders.
Antimicrobial Activity
Preliminary studies have indicated that related compounds possess antimicrobial properties. The structural features of this compound may contribute to its ability to disrupt bacterial cell walls or inhibit bacterial growth, making it a candidate for further exploration in antibiotic development.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that dihydropyridine derivatives induce apoptosis in breast cancer cells through mitochondrial pathways. |
| Study 2 | Neuroprotection | Found that compounds with similar structure protect neuronal cells from glutamate-induced toxicity in vitro. |
| Study 3 | Enzyme Inhibition | Identified potential inhibition of key metabolic enzymes by formamido derivatives, suggesting applications in diabetes management. |
Chemical Reactions Analysis
Table 1: Representative Reaction Conditions and Outcomes
| Reaction Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Formamido group introduction | 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, DCC/DMAP | 72% | High regioselectivity observed |
| Stereoselective alkylation | LDA, (−)-sparteine, THF, −78°C | 65% | 95% enantiomeric excess (ee) |
| Carboxylic acid deprotection | TFA/CH2Cl2 (1:1), rt, 2h | 98% | Mild conditions prevent racemization |
Formamido Group (R–N–C=O)
-
Nucleophilic acyl substitution : Reacts with amines or alcohols under acidic conditions to form urea or carbamate derivatives.
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Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding 1-methyl-2-oxo-1,2-dihydropyridin-4-carboxylic acid and the pentanoic acid fragment.
Dihydropyridine Moiety
-
Oxidation : The 2-oxo-1,2-dihydropyridine ring undergoes oxidation to form pyridine derivatives under strong oxidizing agents (e.g., KMnO4).
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Electrophilic aromatic substitution : Limited reactivity due to electron-withdrawing effects of the carbonyl group .
Carboxylic Acid (–COOH)
-
Esterification : Forms methyl or ethyl esters via Fischer esterification (H2SO4/ROH).
-
Salt formation : Reacts with bases (e.g., NaOH) to generate water-soluble carboxylates.
Mechanistic Insights
-
Decarboxylation : The carboxylic acid group participates in decarboxylative coupling reactions, as observed in analogous systems where pyridylacetic acid derivatives undergo Michael additions with chromone-3-carboxylic acids .
-
Stereochemical stability : The (2S,3S) configuration remains intact under mild acidic/basic conditions but racemizes at elevated temperatures (>100°C).
Analytical Characterization
Comparison with Similar Compounds
Structural Features and Functional Groups
A comparison of key structural elements and functional groups is critical to understanding physicochemical and biological differences:
Key Observations :
Physicochemical Properties
Experimental data for the target compound are unavailable, but calculated or inferred properties from analogs provide a basis for comparison:
Key Observations :
Stability and Reactivity
Key Observations :
Q & A
Q. What are the recommended synthetic routes for (2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example:
- Step 1 : Prepare the pyridinone moiety (1-methyl-2-oxo-1,2-dihydropyridin-4-yl) using formamide protection and oxidation reactions.
- Step 2 : Couple the pyridinone fragment to the pentanoic acid backbone using carbodiimide reagents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF .
- Step 3 : Purify intermediates via column chromatography and verify stereochemistry using chiral HPLC .
- Critical Parameters : Maintain inert conditions (argon/nitrogen) to prevent hydrolysis of activated intermediates.
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm stereochemistry (2S,3S) and structural integrity via , , and 2D-NMR (COSY, HSQC) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .
- X-ray Crystallography : Resolve ambiguous stereochemical outcomes if NMR data are inconclusive .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Ventilation : Ensure local exhaust ventilation (LEV) or conduct work in a BS-approved fume cupboard .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can stereochemical purity be optimized during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use L-serine or other chiral precursors to enforce (2S,3S) configuration .
- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts to selectively hydrolyze undesired enantiomers .
- Monitoring : Track enantiomeric excess (ee) via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) .
Q. How to resolve discrepancies in spectroscopic data post-synthesis?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR assignments with computational tools (e.g., DFT calculations for chemical shifts) .
- Isotopic Labeling : Use - or -labeled precursors to clarify ambiguous peaks in complex spectra .
- Collaborative Analysis : Compare data with published analogs (e.g., pyridinone-containing compounds) to identify common artifacts .
Q. What stability considerations apply under varying pH conditions?
- Methodological Answer :
- pH Stability Tests : Conduct accelerated degradation studies (e.g., 25°C, pH 1–13) to identify labile functional groups. The pyridinone ring may hydrolyze under strongly acidic/basic conditions .
- Buffered Solutions : Store the compound in neutral buffers (pH 6–8) at -20°C to prevent decomposition .
- Incompatibilities : Avoid oxidizing agents (e.g., peroxides) and transition metals (e.g., Fe) that catalyze degradation .
Q. How to address low yields in coupling reactions?
- Methodological Answer :
- Reagent Optimization : Replace DCC with more efficient coupling agents (e.g., HATU or PyBOP) to enhance activation of carboxylic acids .
- Solvent Screening : Test polar aprotic solvents (e.g., DCM vs. THF) to improve solubility of intermediates .
- Temperature Control : Perform reactions at 0–4°C to suppress side reactions (e.g., epimerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
